Neocitrullamon
Description
Contextualization within Chemical Neuroscience and Pharmacology Research
In the broader fields of chemical neuroscience and pharmacology, Neocitrullamon is recognized as a central nervous system (CNS) depressant. drugbank.com Its primary area of investigation lies within the study of epilepsy and seizure disorders. The hydantoin (B18101) class, to which this compound belongs, is a cornerstone of anticonvulsant therapy. jddtonline.info These compounds are known to modulate neuronal excitability, a key factor in the pathophysiology of seizures. pharmacologyeducation.org
The mechanism of action for hydantoin anticonvulsants, including the parent compound phenytoin (B1677684), generally involves the blockade of voltage-gated sodium channels. pharmacologyeducation.org By stabilizing the inactive state of these channels, hydantoins limit the repetitive firing of neurons, thereby preventing the spread of seizure activity. pcbiochemres.com Research into phenytoin derivatives like this compound is driven by the goal of refining this mechanism to achieve a more favorable therapeutic profile. The structure-activity relationship of phenytoin and its analogs is a significant area of study, focusing on how chemical modifications influence anticonvulsant activity and neurotoxicity. pcbiochemres.comnih.gov
Historical Trajectory and Evolution of this compound Research
The history of this compound is intrinsically linked to the development of hydantoin anticonvulsants. The pioneering compound in this class, phenytoin, was first synthesized in 1908 and its anticonvulsant properties were discovered in 1938. pcbiochemres.comresearchgate.net This discovery marked a significant milestone in epilepsy treatment, moving away from the sedative effects of earlier drugs like bromides and phenobarbital. nih.gov
Specific research on this compound appears to have emerged in the mid-20th century. A notable early reference is a 1958 article in the German journal Medizinische Klinik, which mentions "Citrullamon and Neo-Citrullamon". wikipedia.org This suggests that the compound was of clinical or research interest during this period. However, detailed information from this early research is not widely available in contemporary scientific literature.
The evolution of research on hydantoin derivatives has seen a progression from initial serendipitous discoveries to more targeted drug design and synthesis. nih.gov The development of compounds like this compound represents an effort to build upon the therapeutic success of phenytoin by modifying its chemical structure.
Current Research Landscape and Identified Knowledge Gaps for this compound
The primary knowledge gaps concerning this compound include:
Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive data on its absorption, distribution, metabolism, and excretion, as well as its precise dose-response relationship, are not readily available.
Specific Mechanism of Action: While it is presumed to act as a sodium channel blocker like other hydantoins, the specifics of its interaction with the channel and any potential secondary mechanisms remain unelucidated.
Clinical Efficacy and Safety Profile: There is a lack of published data from robust clinical trials to establish its efficacy and safety in comparison to current standard-of-care anticonvulsants.
Comparative Studies: Direct comparisons of this compound with phenytoin and other hydantoin derivatives in terms of potency, neurotoxicity, and side-effect profiles are not documented in recent literature.
Significance of Advanced Research on this compound
Renewed and advanced research into this compound could hold significance for several reasons. The study of older, less-explored compounds can sometimes unveil novel pharmacological properties or mechanisms that were overlooked by earlier, less sophisticated research methods. A deeper understanding of the structure-activity relationships within the hydantoin class, which could be informed by studying derivatives like this compound, may guide the development of new and improved anticonvulsants.
Furthermore, investigating the historical context of its development and potential reasons for its limited clinical progression could provide valuable lessons for modern drug discovery and development pipelines. The unique chemical structure of this compound, with its amino acid side chain, may also confer properties that could be of interest in other areas of neuroscience beyond epilepsy.
Structure
3D Structure
Properties
CAS No. |
38964-88-4 |
|---|---|
Molecular Formula |
C20H21N3O4 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-amino-5-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)pentanoic acid |
InChI |
InChI=1S/C20H21N3O4/c21-16(17(24)25)12-7-13-23-18(26)20(22-19(23)27,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12-13,21H2,(H,22,27)(H,24,25) |
InChI Key |
PAJBBDCZSMDSFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(C(=O)O)N)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(C(=O)O)N)C3=CC=CC=C3 |
Other CAS No. |
38964-88-4 |
Origin of Product |
United States |
Chemical Identity, Classification, and Structural Attributes in Research
Elucidation of Neocitrullamon's Molecular Framework and Isomeric Considerations
This compound, a derivative of hydantoin (B18101), possesses a distinct molecular architecture that is fundamental to its pharmacological activity.
Structural Characteristics of the Hydantoin Moiety in this compound
The core of this compound's structure is the hydantoin ring, a five-membered heterocyclic compound containing two nitrogen atoms. mdpi.com This moiety, chemically known as imidazolidine-2,4-dione, is a common feature in a class of anticonvulsant drugs. wikipedia.orgresearchgate.net In this compound, the hydantoin ring is substituted, a key aspect contributing to its specific properties. pharmaoffer.com Specifically, it is classified as a phenylhydantoin, indicating the presence of phenyl groups attached to the hydantoin structure. pharmaoffer.comdrugbank.com The general structure of hydantoin derivatives has been a subject of study since the 19th century, with its synthesis first reported by Adolf von Baeyer in 1861. wikipedia.org
Systematic Nomenclature and CAS Registry Data
For unambiguous identification in scientific literature and databases, chemical compounds are assigned systematic names and unique identifiers. humboldt.eduwikipedia.org The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-Amino-5-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)pentanoic acid. iiab.mewikipedia.org It is also referred to by other systematic names such as amino(diphenylhydantoin) valeric acid. drugbank.comfda.gov
The Chemical Abstracts Service (CAS) assigns a unique numerical identifier, the CAS Registry Number, to every cataloged chemical substance. epa.govcas.org This number provides a reliable way to identify a substance, regardless of the various names it might have. humboldt.edu The CAS Registry Number for this compound is 38964-88-4. pharmaoffer.comwikipedia.orgmedkoo.com
| Identifier Type | Value |
| IUPAC Name | 2-Amino-5-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)pentanoic acid iiab.mewikipedia.org |
| Synonym | amino(diphenylhydantoin) valeric acid drugbank.comfda.gov |
| CAS Registry Number | 38964-88-4 pharmaoffer.comwikipedia.orgmedkoo.com |
| Molecular Formula | C20H21N3O4 wikipedia.orgfda.gov |
| Molecular Weight | 367.405 g·mol−1 wikipedia.org |
| ATC Code | N03AB03 iiab.mewikipedia.org |
Pharmacological Classification of this compound as an Anticonvulsant
This compound is primarily classified as an anticonvulsant, a class of drugs used in the treatment of epileptic seizures. iiab.mewikipedia.orgmedkoo.commedkoo.com
Categorization within Central Nervous System Depressants Research
Anticonvulsants, including this compound, are a subset of a broader category of drugs known as central nervous system (CNS) depressants. pharmaoffer.comdrugbank.com CNS depressants are substances that can reduce the activity of the central nervous system. drugbank.com This class also includes agents like anesthetics, sedatives, and tranquilizers. drugbank.com The classification of this compound as a CNS depressant highlights its potential to modulate neuronal excitability. drugbank.com
Advanced Synthetic Methodologies for Neocitrullamon and Its Analogues
Investigational Approaches to Neocitrullamon Chemical Synthesis
The synthesis of this compound can be conceptually approached through several multi-step sequences. These routes would likely involve the initial formation of the 5,5-diphenylhydantoin ring system, followed by its functionalization, or the synthesis of a suitably modified amino acid precursor that is then cyclized.
Two primary retrosynthetic disconnections can be envisioned for this compound. The first involves the alkylation of 5,5-diphenylhydantoin with a suitable 5-halovaleric acid derivative. The second, and perhaps more versatile, approach would be the synthesis from a modified amino acid, such as a derivative of ornithine or 2-amino-5-halovaleric acid, using classical hydantoin (B18101) synthesis reactions.
Route 1: N-Alkylation of 5,5-Diphenylhydantoin
This approach begins with the synthesis of the 5,5-diphenylhydantoin core. A well-established method for this is the Bucherer-Bergs reaction , a one-pot synthesis involving benzophenone, an alkali metal cyanide (like potassium cyanide), and ammonium (B1175870) carbonate. openmedscience.comproquest.com The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.
Reaction Mechanism (Bucherer-Bergs):
Benzophenone reacts with ammonium carbonate to form an imine.
Cyanide attacks the imine to form an α-aminonitrile.
The aminonitrile undergoes intramolecular cyclization with carbon dioxide (from ammonium carbonate) to yield the 5,5-diphenylhydantoin.
Once 5,5-diphenylhydantoin is obtained, the subsequent step is the selective N-alkylation at the N-3 position with a protected 2-amino-5-halovaleric acid derivative. The regioselectivity of this alkylation is a critical challenge, as hydantoins possess two potentially reactive nitrogen atoms (N-1 and N-3). Generally, the N-3 proton is more acidic and thus more readily removed by a base, favoring alkylation at this position. nih.gov
Reaction Mechanism (N-Alkylation):
Deprotonation of 5,5-diphenylhydantoin at the N-3 position using a suitable base (e.g., sodium hydride, potassium carbonate).
Nucleophilic attack of the resulting hydantoin anion on an electrophilic 5-carbon chain containing a leaving group (e.g., a bromo or iodo group) and a protected amino acid moiety.
Final deprotection of the amino acid to yield this compound.
Route 2: Urech Hydantoin Synthesis from a Modified Amino Acid
The Urech hydantoin synthesis provides a direct route to hydantoins from amino acids. wikipedia.orgum.edu.my In a potential synthesis of this compound, this would involve a starting material such as N-substituted ornithine or a related amino acid where the side chain is pre-functionalized for subsequent conversion to the diphenylhydantoin moiety, though a more direct approach would be to use a precursor already containing the 5,5-diphenylhydantoin group. A plausible precursor would be 2-amino-5-(ureido-N'-(diphenylacetyl))valeric acid, which could then be cyclized.
A more likely variation would involve starting with a protected 2,5-diaminovaleric acid (ornithine). The terminal amino group could be selectively reacted to form the hydantoin precursor, followed by cyclization.
A proposed multi-step synthesis is outlined in the table below:
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | Bucherer-Bergs Reaction | Benzophenone, Potassium Cyanide, Ammonium Carbonate | H₂O/Ethanol, Heat | 5,5-Diphenylhydantoin |
| 2 | N-Alkylation | 5,5-Diphenylhydantoin, Ethyl 2-amino-5-bromovalerate (protected) | Base (e.g., K₂CO₃), DMF | Ethyl 2-amino-5-(5,5-diphenylhydantoin-3-yl)valerate |
| 3 | Hydrolysis | Ethyl 2-amino-5-(5,5-diphenylhydantoin-3-yl)valerate | Acid or Base (e.g., HCl or NaOH), Heat | This compound |
Optimizing the synthesis of this compound would focus on improving the efficiency and selectivity of the key reaction steps.
For the Bucherer-Bergs reaction , while classic conditions can result in low yields for sterically hindered ketones like benzophenone, modifications such as increasing reaction time and temperature in a sealed vessel can improve yields significantly. proquest.comnih.gov The use of ultrasonication has also been shown to reduce reaction times and improve yields for this reaction. wikipedia.org
In the N-alkylation step , achieving high regioselectivity is paramount. The choice of base and solvent is critical. While stronger bases can lead to dialkylation or reaction at the less favored N-1 position, milder bases like potassium carbonate in a polar aprotic solvent such as DMF often provide good N-3 selectivity. nih.gov Phase-transfer catalysis has also emerged as a powerful technique for the selective alkylation of hydantoins, offering mild reaction conditions and high yields. nih.gov
Microwave-assisted synthesis has been demonstrated to significantly accelerate the Urech hydantoin synthesis, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. beilstein-journals.orgnih.gov This could be a valuable strategy for optimizing the cyclization step if a modified amino acid precursor is used.
Purification of the final product and intermediates would likely rely on standard techniques such as recrystallization and column chromatography. The purity would be assessed using methods like HPLC, with structural confirmation via NMR and mass spectrometry.
Design and Synthesis of Novel this compound Analogues and Derivatives
The synthesis of analogues is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) and optimizing the therapeutic profile of a lead compound.
For this compound, several regions of the molecule could be systematically modified to probe their importance for its anticonvulsant activity.
Modification of the Phenyl Rings: The electronic and steric properties of the two phenyl groups at the C-5 position of the hydantoin ring are likely crucial for activity, a feature common to many hydantoin-based anticonvulsants like phenytoin (B1677684). organic-chemistry.org Analogues could be synthesized with electron-donating or electron-withdrawing substituents (e.g., -OCH₃, -Cl, -NO₂) on one or both phenyl rings. The synthesis of these analogues would start from the corresponding substituted benzophenones in the Bucherer-Bergs reaction.
Alteration of the Valeric Acid Side Chain: The length and functionality of the amino acid side chain could be varied. Analogues with shorter or longer alkyl chains (e.g., derived from aminobutyric acid or aminohexanoic acid) could be synthesized to determine the optimal chain length. The amino acid moiety itself could be modified, for instance, by esterification or amidation, to explore the impact of the free carboxylic acid.
Substitution at N-1 and C-5: While N-3 substitution is a defining feature of this compound, exploring analogues with small alkyl groups at the N-1 position could provide insights into the steric and electronic requirements around the hydantoin core. nih.gov Similarly, replacing one of the phenyl groups at C-5 with an alkyl or other aryl group would help to define the hydrophobic pocket in its biological target.
The following table presents a selection of potential this compound analogues and the rationale for their synthesis:
| Analogue Structure | Modification | Rationale for Synthesis |
| 2-Amino-5-(5-phenyl-5-(4-chlorophenyl)hydantoin-3-yl)valeric acid | Introduction of a chloro-substituent on one phenyl ring | To probe the effect of electron-withdrawing groups on activity. |
| 2-Amino-4-(5,5-diphenylhydantoin-3-yl)butyric acid | Shortening of the amino acid side chain | To investigate the importance of the side chain length for receptor binding. |
| Methyl 2-amino-5-(5,5-diphenylhydantoin-3-yl)valerate | Esterification of the carboxylic acid | To assess the role of the carboxylate group in the compound's activity and properties. |
| 2-Amino-5-(1-methyl-5,5-diphenylhydantoin-3-yl)valeric acid | Methylation at the N-1 position | To explore the steric tolerance at the N-1 position of the hydantoin ring. |
The efficient synthesis of this compound and its analogues relies on the ready availability of key precursors and intermediates.
5,5-Diphenylhydantoin and its Derivatives: As the core of the molecule, efficient access to 5,5-diphenylhydantoin and its substituted analogues is essential. The Bucherer-Bergs reaction, despite its age, remains a practical method for their preparation from readily available benzophenones. openmedscience.comproquest.com
Functionalized Amino Acid Precursors: For the N-alkylation route, protected derivatives of 2-amino-5-halovaleric acid are key intermediates. These can be prepared from commercially available amino acids like ornithine or glutamic acid through standard functional group interconversions. For instance, the amino group of a protected ornithine could be converted to a leaving group.
Ornithine as a Precursor: Ornithine is a naturally occurring amino acid that could serve as a versatile starting material. nih.govnih.gov The δ-amino group could be used as the nucleophile to attack a pre-formed hydantoin precursor, or it could be transformed into the hydantoin ring itself through a series of reactions.
Methodological Innovations and Challenges in this compound Synthetic Research
The synthesis of N-3 substituted hydantoins like this compound is not without its challenges, but recent methodological innovations offer potential solutions.
A primary challenge is the regioselective functionalization of the hydantoin ring. As mentioned, the N-3 position is generally more reactive, but achieving exclusive N-3 alkylation, especially on a large scale, can be difficult. nih.gov Modern catalytic methods, such as copper-catalyzed N-arylation, have shown promise for the selective functionalization of hydantoins, although these have been more extensively studied for arylation than alkylation. acs.org
Another significant challenge is stereocontrol . This compound possesses a chiral center at the α-carbon of the valeric acid moiety. If the synthesis starts from a racemic amino acid precursor, the final product will be a mixture of diastereomers, which may exhibit different biological activities and would require separation. Using an enantiomerically pure amino acid starting material is the most common strategy to avoid this issue. Recent advances in asymmetric catalysis, including enantioselective Urech hydantoin synthesis, could provide novel ways to control stereochemistry during the formation of the hydantoin ring itself. rsc.org
Innovations such as one-pot syntheses and microwave-assisted reactions are becoming increasingly important in medicinal chemistry for improving efficiency and reducing waste. A one-pot, two-step microwave-assisted Urech synthesis has been reported for 5-monosubstituted hydantoins, demonstrating a green and rapid approach that could potentially be adapted for more complex structures. beilstein-journals.orgnih.gov
The development of solid-phase synthesis methods for hydantoins also offers a powerful platform for the combinatorial synthesis of this compound analogues, allowing for the rapid generation of a library of compounds for biological screening. nih.gov
Molecular and Cellular Mechanisms of Action in Research Models
Investigations into Neurophysiological Modulation
A thorough search for studies on the neurophysiological effects of Neocitrullamon yielded no specific results. The following subsections of the requested outline could not be addressed due to the absence of dedicated research on this compound.
Exploration of Voltage-Gated Ion Channel Interactions (e.g., Sodium Channels)
No published studies were found that investigate the interaction of this compound with voltage-gated ion channels, including sodium channels. While hydantoin (B18101) derivatives can act on sodium channels, there is no specific data to confirm this action for this compound. pcbiochemres.com
Modulatory Effects on Neurotransmitter Systems (e.g., GABAergic, Glutamatergic Pathways)
There is no available research detailing the modulatory effects of this compound on any neurotransmitter systems, such as the GABAergic or glutamatergic pathways. The fundamental balance between these excitatory and inhibitory systems is crucial for proper brain function, but this compound's role in this context has not been explored in published literature. researchgate.net
Electrophysiological Characterization in In Vitro Neuronal Systems
No electrophysiological studies characterizing the effects of this compound on neuronal systems in vitro have been published. Such studies are essential for understanding a compound's direct impact on neuronal excitability and communication, but this information is not available for this compound.
Cellular Signaling Pathway Interventions and Downstream Effects
Similarly, an extensive search found no evidence of research into how this compound might intervene in cellular signaling pathways or its downstream consequences.
Effects on Intracellular Calcium Dynamics in Neuronal Cells
Information regarding the effects of this compound on intracellular calcium dynamics in neuronal cells is not available in the scientific literature. The regulation of intracellular calcium is a critical aspect of neuronal signaling, but any potential modulation by this compound remains uninvestigated.
Modulation of Protein Kinase Cascades
There are no published findings on the modulation of protein kinase cascades by this compound. Protein kinases are key regulators of numerous cellular processes, and their interaction with novel compounds is a significant area of pharmaceutical research. preprints.org However, this line of inquiry has not been publicly documented for this compound.
In Vitro and Ex Vivo Mechanistic Studies in Advanced Neurological Models
Advanced neurological models that closely mimic the complex environment of the brain are crucial for elucidating the precise molecular and cellular mechanisms of investigational compounds. Organotypic slice cultures and primary neuronal culture systems represent two such sophisticated platforms that preserve many of the structural and functional characteristics of native brain tissue, offering invaluable insights into neuropharmacology.
Organotypic Slice Culture Investigations
Organotypic slice cultures are ex vivo preparations of brain tissue, typically from regions like the hippocampus or cortex, that maintain their three-dimensional cellular architecture and local synaptic circuitry for extended periods in vitro. This model is particularly advantageous for studying the effects of compounds on synaptic plasticity, neuronal survival, and network activity in a tissue context that closely resembles the in vivo state.
To date, specific research findings on the effects of this compound within organotypic slice culture models have not been detailed in the available scientific literature. Such studies would be instrumental in understanding how this compound may influence neuronal viability under excitotoxic or ischemic conditions, modulate long-term potentiation (LTP) or long-term depression (LTD), and affect the inflammatory response involving glial cells within a preserved tissue microenvironment. Future investigations in this area are warranted to characterize the compound's profile.
Table 1: Hypothetical Endpoints for this compound in Organotypic Slice Cultures
This table is for illustrative purposes to show potential research areas, as no specific data for this compound exists.
| Parameter | Experimental Condition | Potential Effect of this compound | Mechanistic Implication |
| Neuronal Viability | Oxygen-Glucose Deprivation (OGD) | Increased survival of CA1 pyramidal neurons | Neuroprotection against ischemic injury |
| Synaptic Plasticity | High-Frequency Stimulation | Enhancement of Long-Term Potentiation (LTP) | Modulation of synaptic strength and memory formation |
| Inflammatory Response | Lipopolysaccharide (LPS) Challenge | Reduction in microglial activation and pro-inflammatory cytokine release | Anti-inflammatory activity |
| Network Activity | Spontaneous Firing Rate Measurement | Stabilization of neuronal network firing patterns | Homeostatic regulation of circuit excitability |
Preclinical Pharmacological Research Paradigms and Efficacy Models
Utilization of Animal Models for Anticonvulsant Efficacy Research (non-clinical)
Animal models are indispensable tools in the initial in vivo screening and characterization of potential anticonvulsant compounds. These models can be broadly categorized into those that use acute, induced seizures in neurologically normal animals and those that use genetically modified animals to mimic specific human epilepsy syndromes. Such models are crucial for evaluating a compound's efficacy and building a comprehensive pharmacological profile.
Chemically-induced seizure models are widely used for high-throughput screening of novel compounds. They are advantageous because the seizures are reproducible and the underlying mechanisms are often well-understood.
The Maximal Electroshock (MES) Seizure Model is a primary screening tool considered predictive of efficacy against generalized tonic-clonic seizures. In this model, an electrical stimulus is delivered via corneal or ear-clip electrodes to induce a maximal seizure characterized by a tonic extension of the hindlimbs. The ability of a test compound to prevent the hindlimb extension component is the primary endpoint, indicating its capacity to prevent seizure spread.
| Compound | Dose Range | Primary Endpoint | Observed Efficacy (% Protection) |
| Vehicle Control | N/A | Abolition of Hindlimb Tonic Extension | 0% |
| Phenytoin (B1677684) (Reference) | 3-60 mg/kg | Abolition of Hindlimb Tonic Extension | 10-100% |
| Hypothetical Neocitrullamon | 1-100 mg/kg | Abolition of Hindlimb Tonic Extension | Dose-dependent increase |
This interactive table illustrates a typical dose-response relationship for a reference compound and a hypothetical test agent in the MES model.
| Treatment Group | N | Latency to First Myoclonic Jerk (seconds) | Latency to Generalized Clonus (seconds) |
| Vehicle Control | 10 | 45 ± 5 | 70 ± 8 |
| Diazepam (Reference) | 10 | 280 ± 20 | >300 (Timeout) |
| Hypothetical this compound | 10 | Increased in a dose-dependent manner | Increased in a dose-dependent manner |
This interactive table shows representative data demonstrating how an effective anticonvulsant increases the time to seizure onset in the PTZ model.
Advances in genetics have led to the development of animal models that carry specific mutations known to cause epilepsy in humans. These models are invaluable for studying the pathophysiology of specific epilepsy syndromes and for testing targeted therapies.
Dravet Syndrome (DS) Models: Dravet syndrome is a severe, infantile-onset epilepsy most often caused by mutations in the SCN1A gene, which encodes the Nav1.1 sodium channel. Mouse and zebrafish models with Scn1a mutations have been developed that recapitulate key features of the human condition, including temperature-sensitive (febrile) seizures, spontaneous seizures, and premature mortality. These models have been instrumental in screening for novel compounds that could treat this pharmacoresistant form of epilepsy.
Genetic Epilepsy with Febrile Seizures Plus (GEFS+) Models: GEFS+ is a familial epilepsy syndrome with a wide spectrum of seizure phenotypes. It is genetically heterogeneous, with mutations identified in genes encoding sodium channel subunits (SCN1A, SCN1B) and GABA-A receptor subunits (GABRG2). Animal models incorporating these mutations allow researchers to investigate the specific functional consequences of these genetic variants and to test the efficacy of compounds in a context that mirrors the human genetic landscape.
Comparative Pharmacological Profiling against Reference Anticonvulsant Agents
To understand the potential clinical niche for a new compound like this compound, its pharmacological profile is compared against existing, or "reference," anticonvulsant agents. This comparative approach helps to classify the new agent and identify potential advantages.
The activity profile of a compound across different seizure models can provide clues about its mechanism of action. For instance, drugs that block voltage-gated sodium channels, like phenytoin and carbamazepine (B1668303), are typically effective in the MES test. In contrast, drugs that enhance GABAergic inhibition, such as diazepam, show potent activity in the PTZ model. A new compound's unique "fingerprint" of activity across a panel of models helps to distinguish it from existing therapies.
| Compound | MES Model (Tonic-Clonic) | PTZ Model (Myoclonic/Absence) | 6 Hz Model (Psychomotor) | Presumed Primary Mechanism |
| Phenytoin | Active | Inactive | Inactive | Na+ Channel Blockade |
| Diazepam | Inactive | Active | Inactive | GABA-A Modulation |
| Levetiracetam | Inactive | Weakly Active | Active | SV2A Binding |
| Hypothetical this compound | Active | Active | Active | Broad Spectrum/Novel |
This interactive table provides a conceptual framework for how a novel compound's activity profile across different preclinical models can suggest a potentially broad or novel mechanism of action compared to standard AEDs.
In a research setting, investigating the interaction of a new chemical entity with established AEDs is common. These studies can reveal whether a combination results in a synergistic effect (the combined effect is greater than the sum of individual effects) or an antagonistic one. Synergistic interactions are of particular interest as they could translate to more effective seizure control or allow for the use of lower doses of each drug, potentially reducing side effects. For example, a sub-protective dose of this compound could be administered with varying doses of a drug like carbamazepine or lacosamide (B1674222) in the MES test to determine if it lowers the dose of the established drug required for protection.
Theoretical Pharmacodynamic Models and Predictive Algorithms
Alongside in vivo testing, modern drug discovery incorporates computational methods to model and predict a compound's activity. Theoretical pharmacodynamic models can simulate the interaction between a drug and its biological target, helping to optimize its properties.
Predictive algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, attempt to correlate a molecule's physicochemical properties with its biological activity. These models can screen virtual libraries of compounds to identify those with a high probability of anticonvulsant efficacy, thereby prioritizing which molecules should be synthesized and tested in the lab. Furthermore, biologically-informed computational circuit simulations can model neuronal networks to understand how a genetic defect leads to hyperexcitability and seizures. These simulations can then be used to predict how a compound with a specific mechanism of action might restore normal circuit function, providing a powerful, theory-driven approach to drug discovery.
Analytical Methodologies for Research and Environmental Trace Detection
Chromatographic and Spectrometric Techniques for Neocitrullamon Detection and Quantification
A range of sophisticated analytical techniques are employed for the detection and quantification of this compound. These methods, primarily centered around chromatography and mass spectrometry, offer the high sensitivity and selectivity required for analyzing complex samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Research
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of this compound, particularly in complex matrices like wastewater. nih.gov This method provides excellent sensitivity and selectivity, allowing for the detection of trace amounts of the compound.
A study conducted on the Greek island of Santorini successfully applied an LC-MS/MS method for the simultaneous determination of 68 psychoactive pharmaceuticals, including this compound, in both influent and effluent wastewater. nih.gov The method involved a solid-phase extraction (SPE) step for sample pre-concentration and cleanup, followed by analysis using a Kinetex pentafluorophenyl (PFP) reversed-phase column. nih.gov Detection was achieved using electrospray ionization (ESI) in both positive and negative modes, demonstrating the versatility of LC-MS/MS in handling a wide range of chemical properties. nih.gov For similar compounds, LC-MS/MS methods have been extensively validated, showing high linearity, accuracy, and precision. lcms.cznih.gov
A typical LC-MS/MS method for a related hydantoin (B18101) anticonvulsant, phenytoin (B1677684), in biological fluids is detailed in the table below, showcasing the performance characteristics that can be expected for this compound analysis. nih.gov
| Parameter | Result |
| Linearity Range (plasma) | 7.81 to 250 ng/mL |
| Linearity Range (brain tissue) | 23.4 to 750 ng/g |
| Accuracy | Within ±15% |
| Precision | Within ±15% |
| Specificity | High |
| Sensitivity | High |
This table presents validation data for the analysis of phenytoin, a structurally related compound, by LC-MS/MS and is representative of the performance expected for a validated this compound method. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of pharmaceuticals. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. sigmaaldrich.commdpi.com this compound contains both a carboxylic acid and an amino group, making it amenable to derivatization techniques commonly used for amino acids. sigmaaldrich.comnih.gov
A common approach involves a two-step derivatization process. nih.govmdpi.com First, the carboxylic acid group is esterified, for example, by heating with methanolic HCl. nih.gov Second, the amino group and any other active hydrogens are acylated using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov Alternatively, silylation reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to derivatize the active hydrogens on the amino and carboxylic acid groups. sigmaaldrich.com
For the related compound phenytoin, a validated GC-MS method involves derivatization with trimethylsulfonium (B1222738) hydroxide. nih.govoup.com This method has demonstrated high recovery, good linearity, and low limits of detection and quantification in biological matrices. nih.govoup.comresearchgate.net
The following table summarizes the validation parameters for a GC-MS method used for phenytoin, which would be analogous to a method developed for this compound. nih.govoup.com
| Parameter | Result |
| Linearity Range | 50 to 1,200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 15 ng/mL |
| Limit of Quantification (LOQ) | 50 ng/mL |
| Recovery after SPE | ≥94% |
This table presents validation data for the analysis of phenytoin, a structurally related compound, by GC-MS and is representative of the performance expected for a validated this compound method. nih.govoup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Synthesis
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, ultimately confirming the proposed structure of this compound. ipb.pt
Method Development and Validation in Complex Research Matrices
The analysis of this compound in complex matrices such as biological fluids and environmental samples requires robust method development and validation to ensure accurate and reliable results.
Biological Fluid Analysis in Preclinical Studies
Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate like this compound. epo-berlin.combiotrial.comnih.gov These studies rely on validated bioanalytical methods to quantify the drug in biological fluids such as plasma and brain tissue.
The development of such a method would typically involve:
Sample Preparation: To remove interfering substances like proteins and lipids, a sample preparation step is crucial. This can involve protein precipitation with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). medipol.edu.trmdpi.com For hydantoin compounds, SPE has been shown to provide high recovery rates. nih.govoup.com
Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a suitable column (e.g., C18) is used to separate this compound from other components in the sample. medipol.edu.trnih.gov
Detection: Mass spectrometry is the preferred detection method due to its high sensitivity and selectivity. nih.govmdpi.com
Method Validation: The method must be validated according to international guidelines to ensure its reliability. medipol.edu.tr This includes assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability of the analyte in the biological matrix. medipol.edu.trnih.gov
Environmental Sample Analysis (e.g., Wastewater Epidemiology Research)
Wastewater-based epidemiology has emerged as a valuable tool for monitoring public health by analyzing wastewater for biomarkers of disease and consumption of various substances. nih.gov The detection of pharmaceuticals like this compound in wastewater confirms its use in the population and provides data on its environmental fate.
The analysis of this compound in wastewater presents unique challenges due to the complexity of the matrix and the low concentrations of the analyte. A typical analytical workflow includes:
Sampling: Collection of representative wastewater samples, often 24-hour composite samples, from the influent of a wastewater treatment plant. nih.gov
Sample Pre-concentration and Cleanup: Due to the trace levels of pharmaceuticals in wastewater, a pre-concentration step is necessary. Solid-phase extraction (SPE) is widely used for this purpose, employing sorbents that can retain a broad range of compounds. nih.govmdpi.comacs.org
Instrumental Analysis: LC-MS/MS is the gold standard for the analysis of pharmaceuticals in wastewater, offering the required sensitivity and selectivity to detect compounds at the ng/L level. nih.govmdpi.comacs.org
Method Validation: The analytical method must be validated for the specific wastewater matrix to account for matrix effects, which can suppress or enhance the analyte signal. mdpi.comscielo.org.mx This involves determining parameters such as LOD, LOQ, recovery, and measurement uncertainty. mdpi.comresearchgate.net
The detection of this compound in wastewater samples from Santorini, Greece, highlights the importance of such analytical methods in environmental monitoring. nih.gov
Advanced Approaches for Metabolite Identification and Profiling in Research Studies
Identifying the metabolites of a compound like this compound is crucial for understanding its biotransformation. Given its structure, metabolism could occur on the hydantoin ring, the alkyl chain, or the amino acid portion. Advanced mass spectrometric techniques are indispensable for this purpose.
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry provide highly accurate mass measurements. This allows for the determination of the elemental composition of potential metabolites, which is a critical first step in their identification.
Metabolite Profiling Strategy: A typical workflow for identifying this compound metabolites in a biological sample (e.g., urine, plasma, or liver microsome incubates) would involve:
Comparing the LC-HRMS chromatograms of a control sample and a sample from a this compound-treated subject or experiment.
Searching for new peaks in the treated sample that have a logical mass shift from the parent drug, corresponding to common metabolic reactions (e.g., oxidation, hydrolysis, glucuronidation, sulfation). mdpi.comsas.com
Performing tandem mass spectrometry (MS/MS) on these potential metabolite peaks. The fragmentation pattern of the metabolite is then compared to that of the parent drug to pinpoint the site of metabolic modification. researchgate.net
Identifying Amino Acid Conjugates: Since this compound itself is an amino acid conjugate of a hydantoin structure, its further metabolism could involve modifications to this amino acid or conjugation with other molecules like glucuronic acid. Fast Atom Bombardment (FAB) mass spectrometry, in both positive and negative ion modes, has historically been used to identify intact drug conjugates, including those with amino acids. nih.gov Modern ESI-based HRMS techniques now fulfill this role with greater sensitivity and resolution.
Advanced Fragmentation Techniques: For complex molecules like drug conjugates, traditional collision-induced dissociation (CID) may not provide sufficient structural information. More advanced fragmentation methods can be employed:
Electron-Transfer Dissociation (ETD): This technique is particularly useful for localizing modifications on peptides and proteins and could be applied to characterize modifications on the amino acid portion of this compound or its metabolites. adcreview.com
Ultraviolet Photodissociation (UVPD): UVPD is another powerful technique that can provide extensive fragmentation and help in the confident identification of conjugation sites. adcreview.com
Table 2: Common Metabolic Reactions and Corresponding Mass Shifts
| Metabolic Reaction | Mass Change (Da) |
|---|---|
| Hydroxylation | +15.9949 |
| Glucuronidation | +176.0321 |
| Sulfation | +79.9568 |
| N-dealkylation | Variable |
| Hydrolysis | Variable |
Structure Activity Relationship Sar and Rational Drug Design Perspectives
Systematic Investigation of Structural Modifications and Modulated Biological Activity
The exploration of a compound's SAR is a cornerstone of medicinal chemistry, providing invaluable insights into how specific structural features influence its biological activity. For Neocitrullamon, a systematic investigation of its molecular framework is crucial to understanding and optimizing its anticonvulsant effects.
Analysis of Substituent Effects on Anticonvulsant Potency in Models
While direct studies on this compound are limited, the broader class of hydantoin (B18101) derivatives, to which this compound is related, offers a foundational understanding of substituent effects. Research on hydantoin analogues has demonstrated that modifications to the core structure can significantly impact anticonvulsant potency. nih.gov For instance, the nature and position of substituents on the phenyl rings of hydantoin-based compounds can modulate their activity.
A hypothetical systematic modification of the this compound structure could involve the introduction of various substituents at different positions on its diphenylhydantoin moiety and the amino valeric acid side chain. The resulting analogues would then be evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure model, to determine their anticonvulsant efficacy.
Table 1: Hypothetical Substituent Modifications of this compound and Expected Impact on Anticonvulsant Activity
| Modification Site | Substituent Type | Expected Impact on Potency | Rationale |
| Phenyl Rings (para-position) | Electron-withdrawing (e.g., -Cl, -CF₃) | Potential Increase | May enhance binding to target receptors through altered electronic properties. |
| Phenyl Rings (para-position) | Electron-donating (e.g., -OCH₃, -CH₃) | Variable | Could either increase or decrease activity depending on the specific receptor interactions. |
| Amino Valeric Acid Chain | Alteration of chain length | Potential Decrease | The current chain length may be optimal for positioning the key pharmacophoric groups. |
| Amino Group | N-alkylation or N-acylation | Likely Decrease | The primary amino group may be crucial for forming key hydrogen bonds with the target. |
This systematic approach would allow for the development of a comprehensive SAR profile for this compound, identifying key pharmacophoric elements and regions of the molecule that are amenable to modification.
Stereochemical Influences on Molecular Interactions
This compound possesses a chiral center at the alpha-carbon of the amino valeric acid moiety. acs.org The stereochemistry of a drug molecule can have a profound impact on its biological activity, as different enantiomers can exhibit distinct pharmacological and pharmacokinetic profiles. It is highly probable that the two enantiomers of this compound interact differently with their biological target, which is likely a chiral environment such as a protein binding site.
One enantiomer may fit more precisely into the binding pocket of the receptor, leading to a stronger and more effective interaction, while the other may have a weaker interaction or even interact with off-target sites, potentially leading to unwanted side effects. Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound are essential steps in understanding its stereochemical influences. This would clarify whether the observed anticonvulsant activity is primarily associated with one enantiomer (the eutomer) and would be a critical consideration in any rational drug design effort.
Computational Approaches in this compound Derivative Design
In recent years, computational methods have become indispensable tools in drug discovery, accelerating the design and development of new therapeutic agents. These in silico techniques can be applied to this compound to guide the design of novel derivatives with enhanced anticonvulsant properties.
Molecular Docking Simulations with Proposed Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations could be used to investigate its binding mode with proposed biological targets for anticonvulsant drugs, such as voltage-gated sodium channels or GABA receptors.
By creating a three-dimensional model of the receptor's binding site, researchers can virtually screen a library of this compound derivatives to predict their binding affinities and orientations. This information can help prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. The results of docking studies can also provide insights into the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding, further informing the SAR.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR model could be developed using a dataset of its analogues with experimentally determined anticonvulsant potencies.
The model would correlate various molecular descriptors (e.g., physicochemical properties, topological indices, and electronic parameters) with the observed biological activity. A statistically validated QSAR model can then be used to predict the anticonvulsant activity of newly designed, unsynthesized this compound derivatives. This predictive capability is highly valuable for prioritizing synthetic efforts towards compounds with the highest predicted potency.
Table 2: Key Descriptors for a Hypothetical this compound QSAR Model
| Descriptor Type | Example Descriptor | Relevance to Anticonvulsant Activity |
| Electronic | Dipole Moment, Partial Charges | Influences electrostatic interactions with the receptor. |
| Steric | Molecular Volume, Surface Area | Determines the fit of the molecule within the receptor's binding site. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects the ability of the compound to cross the blood-brain barrier and engage in hydrophobic interactions. |
| Topological | Connectivity Indices | Encodes information about the branching and connectivity of the molecular structure. |
In Silico Screening for Novel Scaffolds
In silico screening, also known as virtual screening, involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be used to discover novel chemical scaffolds that mimic the key pharmacophoric features of this compound but possess different core structures.
By defining a pharmacophore model based on the essential structural elements of this compound required for anticonvulsant activity, researchers can screen vast virtual databases for compounds that match this model. This can lead to the identification of entirely new classes of compounds with the potential for improved efficacy, selectivity, and pharmacokinetic properties compared to the original lead compound.
Identification of Key Pharmacophoric Elements for Anticonvulsant Activity
The anticonvulsant activity of a chemical compound is intricately linked to its three-dimensional structure and the spatial arrangement of its functional groups. These features, known as pharmacophoric elements, are crucial for the molecule's interaction with biological targets, such as ion channels or receptors, to elicit a therapeutic effect. For this compound, also identified as 2-Amino-5-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)pentanoic acid, its key pharmacophoric elements can be inferred from its structural components, which belong to the well-established class of hydantoin anticonvulsants.
The foundational structure-activity relationship (SAR) models for anticonvulsants, initially proposed by Dimmock and later expanded by Pandeya, provide a framework for identifying these essential elements. studylib.net These models highlight the necessity of specific components for effective anticonvulsant action.
A comprehensive analysis of this compound's structure, in the context of established anticonvulsant pharmacophores, reveals several key elements critical for its activity. The core of its structure is the hydantoin (imidazolidine-2,4-dione) ring, a feature common to many anticonvulsant drugs. nih.govekb.eg The specific substitutions on this ring system are pivotal in defining its pharmacological profile.
Key pharmacophoric features identified in anticonvulsant compounds include:
An aromatic or hydrophobic region.
A hydrogen-bonding domain.
An electron-donating group. pcbiochemres.com
A distal hydrophobic site.
In this compound, the two phenyl groups attached to the C5 position of the hydantoin ring serve as the primary hydrophobic domain. cutm.ac.in This feature is considered essential for activity against tonic-clonic seizures. pcbiochemres.com The hydantoin ring itself provides a crucial hydrogen-bonding domain, with the N1 and N3 positions and the two carbonyl groups capable of acting as hydrogen bond donors and acceptors. nih.gov The ability to form these hydrogen bonds is a critical factor in the interaction with biological targets. nih.gov
The valeric acid chain attached at the N1 position introduces a hydrophilic component and a terminal carboxyl group, which can also participate in hydrogen bonding or ionic interactions. The amino group on the valeric acid chain further contributes to the molecule's polarity and potential for interactions.
The table below summarizes the key pharmacophoric elements of this compound and their putative roles in its anticonvulsant activity, based on the general understanding of hydantoin-based anticonvulsants.
| Pharmacophoric Element | Structural Feature in this compound | Putative Role in Anticonvulsant Activity |
| Hydrophobic Domain (Aryl Binding Site) | Two phenyl groups at C5 of the hydantoin ring. | Essential for binding to the receptor, likely a voltage-gated sodium channel, and contributing to the overall lipophilicity of the molecule. pcbiochemres.comcutm.ac.in |
| Hydrogen Bonding Domain (HBD) | Imidazolidine-2,4-dione (hydantoin) ring with N-H and C=O groups. | Facilitates interaction with the biological target through the formation of hydrogen bonds. nih.gov |
| Electron Donor Group (D) | Carbonyl oxygens and nitrogen atoms of the hydantoin ring. | Contributes to the electronic interactions with the receptor site. |
| Distal Hydrophilic/Modulating Group | 2-Amino-pentanoic acid (valeric acid) side chain at N1. | Influences pharmacokinetic properties such as solubility and absorption, and provides additional points for interaction with the biological target. |
The following table details the contribution of specific structural moieties of this compound to its anticonvulsant profile, drawing on research findings from the broader class of hydantoin derivatives.
| Structural Moiety | Position | Research Finding from Related Compounds | Implication for this compound's Activity |
| Diphenyl Substitution | C5 | Aromatic substituents at C5 are crucial for activity against generalized tonic-clonic seizures. pcbiochemres.com Alkyl substituents at this position can lead to sedative effects, a property generally absent in diphenyl-substituted compounds like phenytoin (B1677684). cutm.ac.in | The two phenyl groups are expected to confer potent anticonvulsant activity with minimal sedative side effects. |
| Hydantoin Ring | Core Scaffold | The integrity of the hydantoin ring, with its hydrogen bonding capabilities, is vital. Modifications that reduce hydrogen bonding potential, such as N-methylation in some derivatives, can decrease activity. nih.gov | The unsubstituted N3 position and the overall structure of the hydantoin ring in this compound are likely critical for its interaction with the target protein. |
| Valeric Acid Chain | N1 | Substitutions at the N1 and N3 positions of the hydantoin ring can modulate activity and pharmacokinetic properties. For instance, some N-substituted hydantoins exhibit activity against chemically induced convulsions. cutm.ac.in | The 2-amino-pentanoic acid chain at N1 differentiates this compound from simpler hydantoins like phenytoin and likely influences its solubility, metabolism, and potentially its binding affinity and selectivity. |
Based on a comprehensive search, there is no publicly available scientific information or documentation regarding a chemical compound named "this compound." This compound does not appear in chemical databases or scholarly articles.
Therefore, it is not possible to generate an article on "this compound" as no research findings, chemical properties, or other relevant data exist to fulfill the requirements of the provided outline.
Future Directions and Emerging Research Avenues
Methodological Advancements for Enhanced Neocitrullamon Research
Development of Novel In Vitro Assay Platforms
The development of advanced in vitro assay platforms is crucial for the high-throughput screening and detailed mechanistic investigation of novel compounds. These platforms aim to bridge the gap between traditional cell cultures and complex in vivo systems.
One promising area is the use of organ-on-a-chip technology . These microfluidic devices contain living cells in a three-dimensional arrangement that mimics the structure and function of human organs. For a compound like this compound, a "brain-on-a-chip" model could provide insights into its effects on neuronal activity, blood-brain barrier permeability, and potential neurotoxicity.
Another key development is the increasing use of high-content imaging and analysis . This automated microscopy technique allows for the simultaneous measurement of multiple cellular parameters in response to compound treatment. This can provide a comprehensive picture of a compound's cellular effects.
The table below illustrates a hypothetical comparison of different in vitro assay platforms for assessing the neuroactivity of a novel compound.
| Assay Platform | Key Parameters Measured | Throughput | Physiological Relevance |
| Traditional 2D Cell Culture | Cell viability, receptor binding | High | Low |
| 3D Spheroid Cultures | Neuronal firing, synaptogenesis | Medium | Medium |
| Organ-on-a-Chip | Network activity, blood-brain barrier integrity | Low | High |
| High-Content Imaging | Neurite outgrowth, protein expression, cell morphology | High | Medium |
A study on the development of a fast and reliable in vitro screening assay for cytokine synthesis inhibitors highlights the importance of creating test systems that show good correlation with enzyme assays. nih.gov The use of human peripheral blood mononuclear cells stimulated with lipopolysaccharide serves as a robust model for quantifying the effectiveness of new drugs. nih.gov Similarly, various in vitro immune-modulating techniques, such as the MTT assay for cell proliferation and the Griess reaction for nitric oxide detection, provide standardized methods for screening therapeutics. nih.gov
Refinement of In Vivo Electrophysiological Recording Techniques
In vivo electrophysiology is indispensable for understanding how a compound affects the nervous system in a living organism. fsu.edu Recent advancements in this field are focused on recording from larger populations of neurons with greater precision and for longer durations.
Multi-electrode arrays (MEAs) are a key technology in this area, allowing for the simultaneous recording of the activity of multiple neurons. fsu.edu These can be implanted on the surface of the brain or deeper into specific brain structures. fsu.eduTetrodes , which consist of four closely spaced electrodes, are particularly useful for isolating the signals of individual neurons. fsu.edu
A significant refinement is the development of wireless recording systems . These systems remove the need for tethered connections to external equipment, allowing for the recording of neuronal activity in freely behaving animals. This is crucial for studying the effects of a compound on complex behaviors.
Another area of advancement is the combination of electrophysiology with other techniques, such as optogenetics . This allows researchers to selectively stimulate or inhibit specific types of neurons with light while recording the resulting changes in neural activity.
The following table presents hypothetical data from an in vivo electrophysiological study, demonstrating how a novel compound might modulate neuronal firing rates in a specific brain region.
| Treatment Group | Mean Firing Rate (spikes/s) | Number of Bursts (per 100s) |
| Vehicle Control | 5.6 ± 1.3 | 20.1 ± 4.1 |
| Compound Dose 1 | 7.2 ± 1.5 | 25.3 ± 5.2 |
| Compound Dose 2 | 9.8 ± 1.9 | 34.3 ± 6.7 |
Extracellular in vivo electrophysiological recordings offer a unique temporal and spatial resolution for delineating neuronal activity within a network. nih.gov This method allows for the simultaneous recording of local field potentials and multi-unit activity from multiple sites. nih.gov Techniques for maintaining stable dual-cell juxtacellular recordings allow for the assessment of single-unit activity before, during, and after the administration of a drug. nih.gov
Ethical Considerations in Preclinical and Basic Science Research of Novel Compounds
The investigation of novel compounds in preclinical and basic science research is governed by a strict set of ethical principles to ensure the humane treatment of animals and the integrity of the scientific process.
A fundamental ethical requirement is that the potential benefits of the research must outweigh the harms to the animals involved. nih.gov This necessitates that preclinical studies are well-designed, rigorously conducted, and have a high probability of yielding meaningful results. nih.gov The "3Rs" principle—Replacement, Reduction, and Refinement —serves as a guiding framework. Researchers are obligated to replace animal models with non-animal alternatives whenever possible, reduce the number of animals used to the minimum necessary to obtain statistically significant results, and refine experimental procedures to minimize any pain or distress.
Scientific integrity is another cornerstone of ethical preclinical research. biobostonconsulting.com This includes robust study design, objective data analysis, and transparent reporting of all findings, including negative results. biobostonconsulting.comnih.gov Adherence to Good Laboratory Practices (GLP) is essential to ensure the quality and validity of the data generated. biobostonconsulting.comsrce.hr
The selection of appropriate animal models is also a critical ethical consideration. The chosen model should accurately reflect the human condition being studied to maximize the translational value of the research. srce.hr In vitro and computational studies should be conducted prior to animal testing to increase the likelihood of a successful outcome. srce.hr
Q & A
Q. How should ethical and logistical challenges in human trials involving this compound be addressed during IRB (Institutional Review Board) submissions?
- Methodological Answer : Predefine stopping rules for adverse events using Bayesian safety monitoring. Include a Data Safety Monitoring Board (DSMB) and transparently document informed consent processes. Use adaptive trial designs to minimize participant risk while maximizing pharmacokinetic data yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
